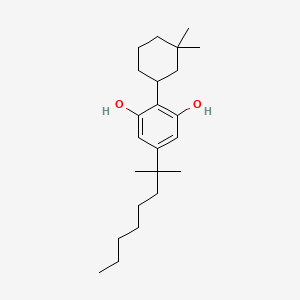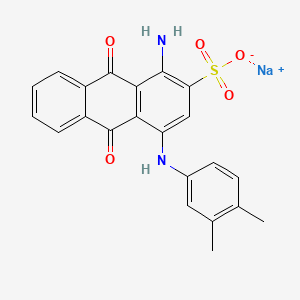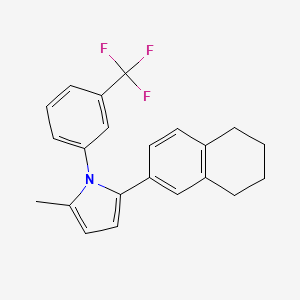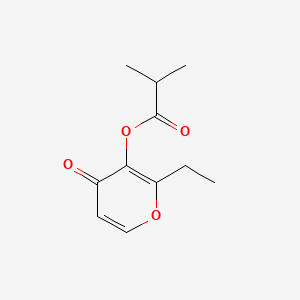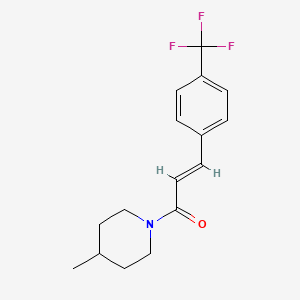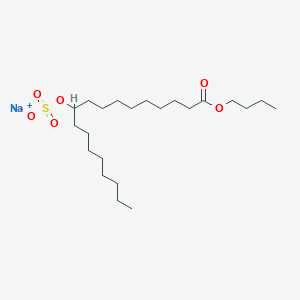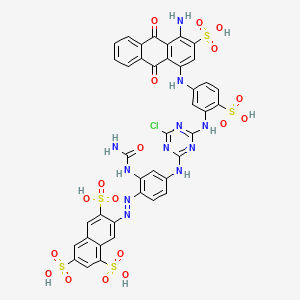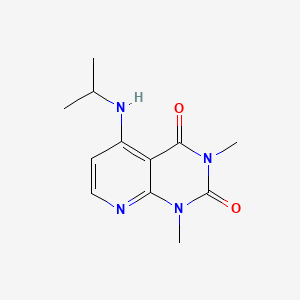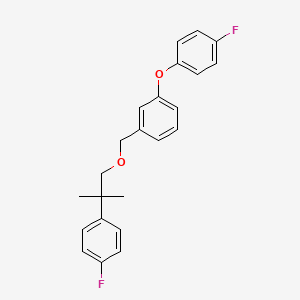
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by the presence of fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenyl benzyl ether. This intermediate is then subjected to further reactions, such as alkylation and etherification, to introduce the additional fluorinated phenyl groups and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons
Scientific Research Applications
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: A simpler fluorinated compound used as an intermediate in the production of fluorinated anesthetics.
1-Fluoro-4-[10-(4-fluorophenoxy)decoxy]benzene: Another fluorinated compound with similar structural features.
Uniqueness
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is unique due to its complex structure, which includes multiple fluorinated phenyl groups
Properties
CAS No. |
80843-97-6 |
|---|---|
Molecular Formula |
C23H22F2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-fluoro-4-[3-[[2-(4-fluorophenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22F2O2/c1-23(2,18-6-8-19(24)9-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
TUOLMSRJZDAQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


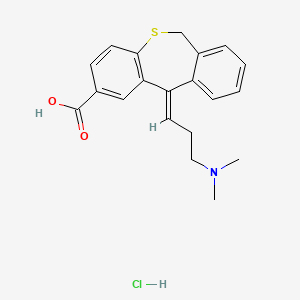
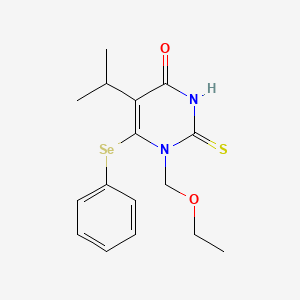
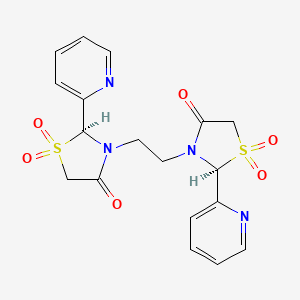
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
